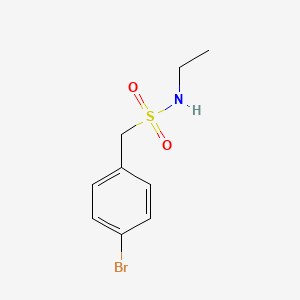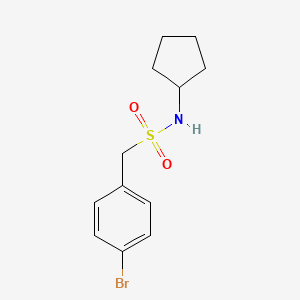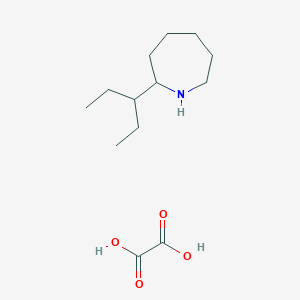
2-(Pentan-3-yl)azepane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentan-3-yl)azepane oxalate is a chemical compound with the molecular formula C13H25NO4 and a molecular weight of 259.34 g/mol . It is primarily used in scientific research and is not intended for human or veterinary use . This compound is known for its unique structure, which includes an azepane ring substituted with an ethylpropyl group and an oxalate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)azepane oxalate typically involves the reaction of 2-(1-Ethylpropyl)azepane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction conditions often include the use of solvents such as N,N-dimethylacetamide and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentan-3-yl)azepane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalate moiety into other functional groups.
Substitution: The azepane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the azepane ring .
Aplicaciones Científicas De Investigación
2-(Pentan-3-yl)azepane oxalate is primarily used in scientific research, including:
Chemistry: As a reference standard for analytical methods and as a reagent in synthetic chemistry.
Biology: In studies involving the biological activity of azepane derivatives.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Pentan-3-yl)azepane oxalate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylpropyl)azepane oxalate
- 2-(1-Propyl)azepane oxalate
- 2-(1-Butyl)azepane oxalate
Uniqueness
2-(Pentan-3-yl)azepane oxalate is unique due to its specific substitution pattern on the azepane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C13H25NO4 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
oxalic acid;2-pentan-3-ylazepane |
InChI |
InChI=1S/C11H23N.C2H2O4/c1-3-10(4-2)11-8-6-5-7-9-12-11;3-1(4)2(5)6/h10-12H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
JYMJSEMXSDHQKW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1CCCCCN1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

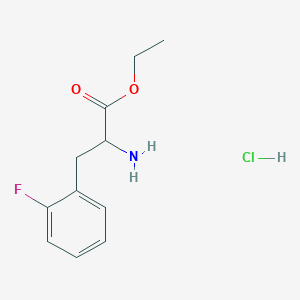

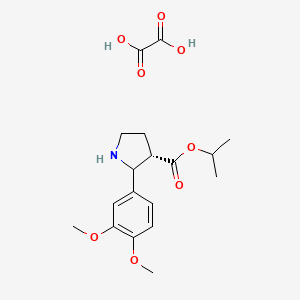
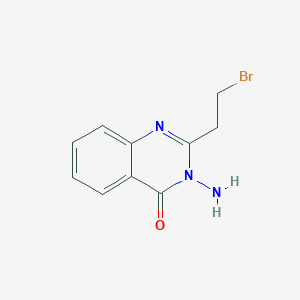
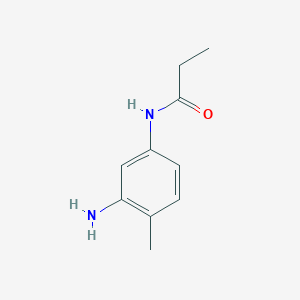
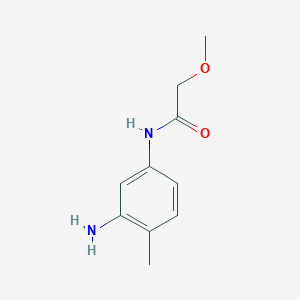
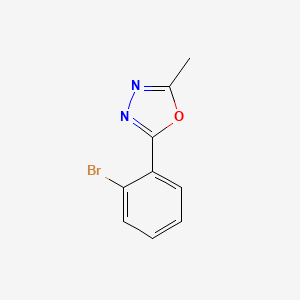
![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
